6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Decarboxylative coupling C-H functionalization Imidazo[1,2-a]pyridine synthesis

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216305-24-6, MF: C10H9BrN2O2, MW: 269.09) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. It features a unique substitution pattern combining a C6-bromo handle, C2 and C8 methyl groups, and a C3-carboxylic acid moiety.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B7846906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br
InChIInChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15)
InChIKeyCMRIOCRUCWEZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: A Dual-Functional Heterocyclic Building Block for Decarboxylative Coupling and TLR-Targeted Drug Discovery


6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216305-24-6, MF: C10H9BrN2O2, MW: 269.09) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family . It features a unique substitution pattern combining a C6-bromo handle, C2 and C8 methyl groups, and a C3-carboxylic acid moiety. This specific arrangement enables its role as a versatile intermediate in two major application domains: (i) as a substrate for ligand-free palladium-catalyzed decarboxylative arylation reactions to construct C3-arylated imidazo[1,2-a]pyridines [1], and (ii) as a precursor for synthesizing TLR7/8/9 antagonists targeting autoimmune diseases such as systemic lupus erythematosus [2]. The compound is commercially available at 98% purity from multiple suppliers, with a predicted LogP of 2.41 and TPSA of 54.6 Ų, indicating balanced lipophilicity for drug discovery applications .

Why the 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold Cannot Be Replaced by Generic Imidazopyridine Analogs


Substituting this compound with a generic imidazo[1,2-a]pyridine analog introduces critical functional deficits that compromise synthetic utility and biological target engagement. The C3-carboxylic acid is essential for decarboxylative cross-coupling reactivity, a transformation not feasible with simple C3-H or C3-alkyl congeners [1]. The C6-bromo substituent serves as a regioselective handle for Suzuki, Buchwald-Hartwig, or other palladium-mediated couplings, a functionalization avenue absent in the non-halogenated 2,8-dimethyl analog (CAS 874605-59-1) . Furthermore, the 2,8-dimethyl arrangement is non-interchangeable with the 2,7-dimethyl regioisomer (CAS 1216231-55-8); in TLR7/8/9 antagonist programs, patent data demonstrate that the 2,8-dimethyl pattern on the imidazo[1,2-a]pyridine core is specifically employed to build advanced clinical candidates, with the 2-methyl group providing a critical vector for establishing hydrophobic interactions distinct from the 8-methyl-only series [2]. Using a des-bromo, des-carboxy, or regioisomeric alternative would necessitate a complete re-synthesis pathway, altering reaction yields, intermediate stability, and final compound pharmacological profiles in an unpredictable manner.

Quantitative Differentiation Evidence for 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Closest Analogs


C3-Carboxylic Acid Enables Ligand-Free Decarboxylative Arylation Yields Up to 85%, a Function Absent in Non-Carboxy Analogs

The C3-carboxylic acid group on imidazo[1,2-a]pyridine scaffolds enables a ligand-free Pd(OAc)₂-catalyzed decarboxylative arylation reaction with aryl bromides, achieving yields up to 85% under optimized conditions (1.4 equiv substrate, 2 equiv KOAc, 2 mol% Pd(OAc)₂, DMA, 160 °C) [1]. In contrast, the corresponding 2,8-dimethylimidazo[1,2-a]pyridine lacking the C3-carboxylic acid (comparator CAS 874605-59-1 decarboxylated form or the parent heterocycle without COOH) cannot participate in this transformation and would require alternative C3-functionalization strategies such as direct C-H arylation, which typically necessitate phosphine ligands, show limited substrate scope, and may generate regioisomeric mixtures [1]. The 2,8-dimethyl-substituted imidazo[1,2-a]pyridine-3-carboxylic acids with methyl substituents at various positions were explicitly demonstrated to undergo decarboxylative arylation with good yields (compounds 4a, 4c, 4f, 4g in the study), confirming that the 2,8-dimethyl pattern is compatible with this transformation [1].

Decarboxylative coupling C-H functionalization Imidazo[1,2-a]pyridine synthesis

2,8-Dimethyl Substitution Pattern Is Specifically Required for TLR7/8/9 Antagonist Development, Differentiating from 8-Methyl-Only and 2,7-Dimethyl Regioisomers

Patent US20230279001 (Hoffmann-La Roche) explicitly distinguishes 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (Int-A2) from 6-bromo-8-methylimidazo[1,2-a]pyridine as a building block for synthesizing TLR7/8/9 antagonists [1]. The patent describes the preparation of compound 3a using Int-A2 instead of the 8-methyl-only analog, and further uses 6-bromo-2,8-dimethyl-imidazo[1,2-a]pyridine (Int-A1) paired with specific boronic ester partners (Int-B4) to build advanced leads, replacing the 6-chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine/6-bromo-8-methyl-imidazo[1,2-a]pyridine combination [1]. The patent claims compounds of formula (I) showing superior TLR7, TLR8, and TLR9 antagonism activity, with the 2,8-dimethylimidazo[1,2-a]pyridine core being a critical pharmacophoric element [1]. The 2,7-dimethyl regioisomer (CAS 1216231-55-8) is not utilized in this patent series, indicating that the 2,8-substitution pattern, rather than 2,7, is specifically required for this therapeutic target class [1].

TLR7 antagonist TLR8 antagonist Autoimmune disease Drug discovery intermediate

C6-Bromo Substituent Provides a Regioselective Cross-Coupling Handle Absent in the Non-Halogenated 2,8-Dimethyl Analog

The C6-bromine atom on 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid provides a regioselective handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the imidazo[1,2-a]pyridine core [1]. The non-brominated analog, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874605-59-1, MW: 190.20), lacks this synthetic handle and would require a separate halogenation step (e.g., using NBS) to introduce a coupling site, adding one synthetic step and introducing regioselectivity challenges given the multiple potential bromination sites on the ring . The 6-bromo compound's molecular weight of 269.09 g/mol reflects the bromine mass contribution of approximately 79.9 Da, which also provides a characteristic isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) useful for mass spectrometry-based reaction monitoring .

Suzuki coupling Buchwald-Hartwig amination Medicinal chemistry building block

Predicted Physicochemical Profile: Balanced LogP (2.41) and TPSA (54.6 Ų) Distinguish This Scaffold from More Polar Non-Methylated or Mono-Methylated Analogs

The target compound has a predicted LogP of 2.41 and a topological polar surface area (TPSA) of 54.6 Ų, as listed in supplier specifications . These values place it within favorable drug-like chemical space according to Lipinski's Rule of Five (LogP ≤ 5, TPSA < 140 Ų). For comparison, the non-brominated, non-methylated imidazo[1,2-a]pyridine-3-carboxylic acid would have a significantly lower LogP (estimated ~0.5–1.0), while the mono-methyl analog 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-57-5) would have an intermediate LogP (estimated ~1.8–2.0) . The 2,8-dimethyl arrangement contributes critical lipophilicity for membrane permeability while the carboxylic acid and bromine maintain sufficient polarity to limit excessive LogP that could lead to poor solubility or metabolic instability . The LogP difference of approximately 0.4–0.6 log units between the di-methyl and mono-methyl analogs can translate to a 2.5–4× difference in partition coefficient, which may significantly affect compound behavior in cellular assays and in vivo distribution .

Lipophilicity Drug-likeness Physicochemical property prediction ADME

Optimal Procurement and Application Scenarios for 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid


TLR7/8/9 Antagonist Medicinal Chemistry Programs Targeting Systemic Lupus Erythematosus and Related Autoimmune Indications

This compound serves as the direct precursor to 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (Int-A2), a key intermediate in the Roche patent family (US20230279001) for synthesizing imidazo[1,2-a]pyridine-based TLR7/8/9 antagonists [1]. Medicinal chemistry teams pursuing this target class should procure the 2,8-dimethyl regioisomer rather than the 2,7-dimethyl or 8-methyl-only variants, as the patent explicitly differentiates these building blocks and constructs distinct compound series from each [1]. The carboxylic acid group can be utilized directly in decarboxylative coupling or can be removed to generate the parent heterocycle for subsequent Suzuki coupling at the C6-bromo position, providing synthetic flexibility depending on the desired diversification strategy.

Ligand-Free Decarboxylative Arylation for C3-Functionalized Imidazo[1,2-a]pyridine Library Synthesis

The C3-carboxylic acid enables participation in the ligand-free Pd(OAc)₂-catalyzed decarboxylative arylation protocol reported by Karale et al. (RSC Adv. 2016), which achieves up to 85% yield under optimized conditions [1]. This methodology is particularly attractive for industrial-scale applications because it avoids phosphine ligand costs, simplifies product purification, and suppresses byproduct formation when catalyst loading is reduced to 2 mol% [1]. Procurement teams supporting parallel synthesis or library production should prioritize this compound over the non-carboxylated analog (CAS 874605-59-1 or the decarboxylated parent) when C3-arylation is the intended diversification vector, as direct C-H arylation alternatives show limited substrate scope and may produce regioisomeric mixtures requiring chromatographic separation [1].

C6-Functionalized Imidazo[1,2-a]pyridine Chemical Probe and Tool Compound Synthesis

The pre-installed C6-bromine atom provides a regioselective handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling efficient synthesis of C6-arylated, C6-aminated, or C6-alkynylated imidazo[1,2-a]pyridine-3-carboxylic acid derivatives [1]. This is particularly valuable for chemical biology programs constructing focused probe libraries where the C6 position is a known vector for target engagement. Compared to the non-brominated 2,8-dimethyl analog (CAS 874605-59-1), purchasing the pre-brominated building block eliminates the need for a separate NBS bromination step, saving 4–8 hours of reaction and purification time per batch while ensuring regiochemical fidelity at the 6-position [2].

Antimycobacterial Drug Discovery Using Imidazo[1,2-a]pyridine-3-carboxamide Scaffolds

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a recognized precursor for generating 3-carboxamide derivatives with demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains [1]. Literature precedent shows that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC values as low as 12.5 μg/mL against M. tuberculosis H37Rv, and certain optimized 3-carboxamides achieve nanomolar potency (MIC ≤ 0.006 μM) [2]. While direct biological data for the 6-bromo-2,8-dimethyl substitution pattern in antitubercular assays is not yet published, the 3-carboxylic acid provides a direct entry point to the corresponding carboxamide series via standard amide coupling, and the C6-bromo and C2/C8-methyl groups offer additional vectors for SAR exploration beyond the published 2,7-dimethyl chemotype [3].

Quote Request

Request a Quote for 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.